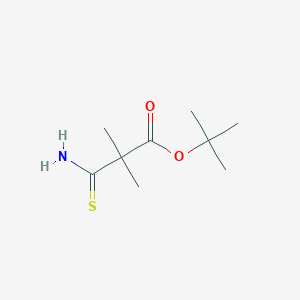
(Thiolan-3-ylmethyl)hydrazine dihydrochloride
Overview
Description
“(Thiolan-3-ylmethyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1803607-77-3 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H14Cl2N2S . The InChI Code is 1S/C4H10N2S.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 205.14 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Fluorescent Probing
(Thiolan-3-ylmethyl)hydrazine dihydrochloride shows potential in the development of fluorescent probes. For instance, a study synthesized a multi-responsive coumarin–benzothiazole fluorescent probe capable of selectively detecting biological thiols and hydrazine. The probe demonstrated significant fluorescence intensity increases at various wavelengths, indicating its potential in biological thiol or hydrazine detection in a weakly alkaline to weakly acidic environment (Chen et al., 2021).
Anticancer Properties
Hydrazine derivatives, including those similar to this compound, have been synthesized and evaluated for their cytotoxicity against cancer cells. A study reported the synthesis of N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and tested their cytotoxicity against human hepatoma and breast cancer cells. Some compounds exhibited more potent cytotoxicity against these cancer cells compared to the reference compound, suggesting potential applications in cancer treatment (Kucukoglu et al., 2014).
Chemical Synthesis and Catalysis
In chemical synthesis, this compound derivatives have been used to synthesize various compounds. For example, a study involved the synthesis, structure, and cyclocondensation of a specific compound with hydroxylamine and hydrazine, indicating its utility in creating new chemical structures (Flores et al., 2018). Furthermore, vanadium(III) thiolate complexes were synthesized, serving as precursors for catalytic reduction of hydrazine to ammonia, highlighting the role of similar compounds in catalysis and chemical transformations (Chu et al., 2006).
Antimicrobial and Antifungal Applications
Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives exhibited promising inhibitory activity against Candida albicans and Candida krusei, suggesting their potential use as antifungal agents (Secci et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
thiolan-3-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYDTXBBWNHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



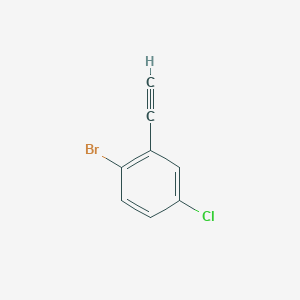
![Benzyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1381571.png)
![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)
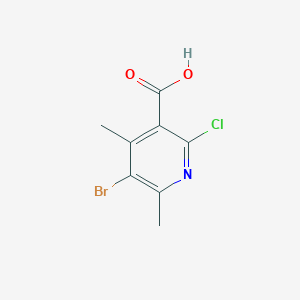

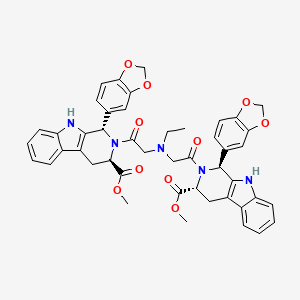


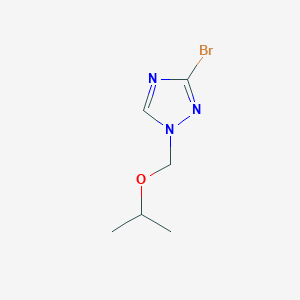

![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
